molecular formula C10H10FIN2O B11777964 2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

Cat. No.: B11777964
M. Wt: 320.10 g/mol
InChI Key: FUSIIBRSPMPMIT-UHFFFAOYSA-N
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Description

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol is a heterocyclic compound that features a pyrrolopyridine core

Preparation Methods

The synthesis of 2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolopyridine core, followed by the introduction of the fluoro and iodo substituents. The final step involves the addition of the propanol group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: Halogen substitution reactions can replace the fluoro or iodo groups with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It has potential as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other pyrrolopyridine derivatives, such as 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine. Compared to these compounds, 2-(7-Fluoro-3-iodo-1H-pyrrolo[3,2-c]pyridin-1-yl)propan-1-ol is unique due to its specific substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and development applications.

Properties

Molecular Formula

C10H10FIN2O

Molecular Weight

320.10 g/mol

IUPAC Name

2-(7-fluoro-3-iodopyrrolo[3,2-c]pyridin-1-yl)propan-1-ol

InChI

InChI=1S/C10H10FIN2O/c1-6(5-15)14-4-9(12)7-2-13-3-8(11)10(7)14/h2-4,6,15H,5H2,1H3

InChI Key

FUSIIBRSPMPMIT-UHFFFAOYSA-N

Canonical SMILES

CC(CO)N1C=C(C2=CN=CC(=C21)F)I

Origin of Product

United States

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